molecular formula C8H6BrN B7723629 2-Bromo-4-methylphenylisocyanide

2-Bromo-4-methylphenylisocyanide

Cat. No.: B7723629
M. Wt: 196.04 g/mol
InChI Key: VQKXMLNWAKRFBQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenylisocyanide is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Benzimidazoles : A study by Lygin and Meijere (2009) demonstrates that o-Bromophenyl isocyanide, closely related to 2-Bromo-4-methylphenylisocyanide, reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles. This method offers moderate to good yields and can be applied to analogous compounds (Lygin & Meijere, 2009).

  • Spectroscopic and XRD Analysis : Research by Demircioğlu et al. (2019) involves the synthesis and characterization of a compound similar to this compound. The study emphasizes spectroscopic analysis and X-ray diffraction techniques, highlighting the potential for analyzing similar compounds (Demircioğlu et al., 2019).

  • Fluorescence Active Bromoaniline-Based Chemosensors : A study by Das et al. (2021) describes the use of bromoaniline-based compounds in detecting metal ions like Cu2+ and Zn2+. This research implies potential applications of this compound in sensor development (Das et al., 2021).

  • Synthesis of Black Fluorane Dye : Xie et al. (2020) discuss the synthesis of 4-Bromo-3-methylanisole, a compound structurally related to this compound, in the context of producing heat and pressure-sensitive dyes for thermal papers (Xie et al., 2020).

  • Synthesis of Antimicrobial Agents : A study by Doraswamy and Ramana (2013) focuses on the synthesis of substituted phenyl azetidines, suggesting potential antimicrobial applications for related compounds such as this compound (Doraswamy & Ramana, 2013).

  • Universal Convertible Isocyanide for Multicomponent Chemistry : Research by van der Heijden et al. (2016) introduces 2-bromo-6-isocyanopyridine as a novel convertible isocyanide for multicomponent chemistry. This study underscores the versatility of bromo-isocyanides in organic synthesis (van der Heijden et al., 2016).

Properties

IUPAC Name

2-bromo-1-isocyano-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKXMLNWAKRFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+]#[C-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-methylphenylisocyanide
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2-Bromo-4-methylphenylisocyanide
Reactant of Route 4
2-Bromo-4-methylphenylisocyanide

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